molecular formula C9H5IN4 B112803 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile CAS No. 578007-69-9

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Cat. No.: B112803
CAS No.: 578007-69-9
M. Wt: 296.07 g/mol
InChI Key: VNWMKVSGRFOLRU-UHFFFAOYSA-N
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Description

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H5IN4 and a molecular weight of 296.07 g/mol . This compound is part of the naphthyridine family, which is known for its diverse applications in various fields of scientific research. The structure of this compound includes an amino group, an iodine atom, and a carbonitrile group attached to a naphthyridine ring, making it a unique and versatile compound.

Preparation Methods

The synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of PBu3 in AcOH, which facilitates the cyclization process to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include Pd(OAc)2, tri-tert-butylphosphonium tetrafluoroborate, and N,N-dicyclohexylmethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 3-Iodo-1,5-naphthyridine
  • 1,5-Naphthyridine-3-carbonitrile
  • 6-Fluoro-2-methyl-1,8-naphthyridine

These compounds share structural similarities but differ in their specific functional groups and properties. The presence of the iodine atom and the carbonitrile group in this compound makes it unique and provides distinct reactivity and applications .

Properties

IUPAC Name

2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN4/c10-7-2-5-1-6(3-11)8(12)14-9(5)13-4-7/h1-2,4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWMKVSGRFOLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590324
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-69-9
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578007-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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